4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Overview
Description
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 g/mol. This compound is characterized by the presence of an amino group, a chloro group, a methylsulfanyl group, and a carbaldehyde group attached to a pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and lower production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol.
Substitution: 4-Amino-6-alkylamino-2-methylsulfanylpyrimidine-5-carbaldehyde.
Scientific Research Applications
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to known drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-2-methylsulfanylpyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol: Contains a primary alcohol group, which can undergo different chemical transformations compared to the aldehyde group.
Uniqueness
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Biological Activity
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a chloro group, a methylsulfanyl group, and an aldehyde group, contribute to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C6H6ClN3OS
- Molecular Weight: 203.65 g/mol
- CAS Number: 5305-56-6
The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions. The presence of the aldehyde group enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions may modulate the activity of proteins involved in various biological processes, such as cell proliferation and apoptosis .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against several cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | MCF-7 (Breast) | 29 |
4b | HepG2 (Liver) | 40 |
4c | MDA-MB-231 (Breast) | 59 |
4d | HeLa (Cervical) | 45 |
These findings indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves inhibiting bacterial growth by targeting essential enzymatic pathways. Studies have shown effective inhibition against E. coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the substituents on the pyrimidine ring significantly influence the biological activity of the compound. For example:
- Substituent Variations: Altering the position or type of substituents can enhance or diminish cytotoxicity.
- Aldehyde Group: The presence of the aldehyde group is crucial for maintaining high reactivity and biological efficacy.
A systematic analysis revealed that compounds with electron-withdrawing groups at specific positions exhibited improved potency against cancer cell lines compared to their analogs lacking such modifications .
Case Studies
-
In vitro Studies on Cancer Cell Lines:
A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like sunitinib, highlighting their potential as effective anticancer agents . -
Mechanistic Investigations:
Further investigations into the mechanism revealed that treatment with these compounds led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in HepG2 cells. This suggests a clear pathway through which these compounds exert their cytotoxic effects .
Properties
IUPAC Name |
4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQKLDSPAVDWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431840 | |
Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-56-6 | |
Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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